molecular formula C14H15NO2 B13593828 3-Methyl-2-(quinolin-3-yl)butanoic acid

3-Methyl-2-(quinolin-3-yl)butanoic acid

Cat. No.: B13593828
M. Wt: 229.27 g/mol
InChI Key: ILRAUGSVUXWMNR-UHFFFAOYSA-N
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Description

3-Methyl-2-(quinolin-3-yl)butanoic acid is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(quinolin-3-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(quinolin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds.

Scientific Research Applications

3-Methyl-2-(quinolin-3-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound may be explored for similar therapeutic applications.

    Industry: It can be used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(quinolin-3-yl)butanoic acid involves its interaction with molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis. The compound may exert its effects by binding to specific proteins or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with a benzene ring fused to a pyridine ring.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.

    Quinolin-2-one: A quinoline derivative with a carbonyl group at the second position.

Uniqueness

3-Methyl-2-(quinolin-3-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a butanoic acid moiety sets it apart from other quinoline derivatives.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

3-methyl-2-quinolin-3-ylbutanoic acid

InChI

InChI=1S/C14H15NO2/c1-9(2)13(14(16)17)11-7-10-5-3-4-6-12(10)15-8-11/h3-9,13H,1-2H3,(H,16,17)

InChI Key

ILRAUGSVUXWMNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC2=CC=CC=C2N=C1)C(=O)O

Origin of Product

United States

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